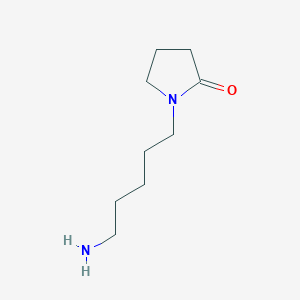
1-(5-Aminopentyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopentyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are widely encountered in both natural and synthetic compounds. The presence of a pyrrolidin-2-one fragment in drugs and natural compounds has gained significant attention due to its potent biological activities and diverse functional properties .
Preparation Methods
The synthesis of 1-(5-Aminopentyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of donor-acceptor cyclopropanes and primary amines, followed by in situ lactamization and dealkoxycarbonylation .
Chemical Reactions Analysis
1-(5-Aminopentyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Aminopentyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Aminopentyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, affecting biological processes at the molecular level . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Aminopentyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Aminopropyl)pyrrolidin-2-one: This compound has a similar structure but different substituents, leading to variations in reactivity and biological activity.
1,5-Substituted Pyrrolidin-2-ones: These compounds have different substituents at the 1 and 5 positions, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
91681-83-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(5-aminopentyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c10-6-2-1-3-7-11-8-4-5-9(11)12/h1-8,10H2 |
InChI Key |
OFUISYXPCRUSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


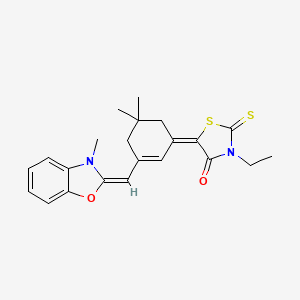
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
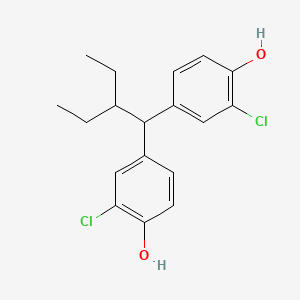
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
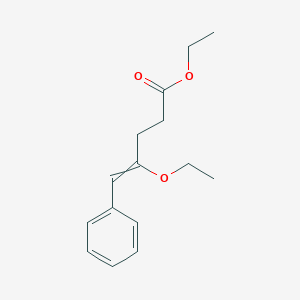
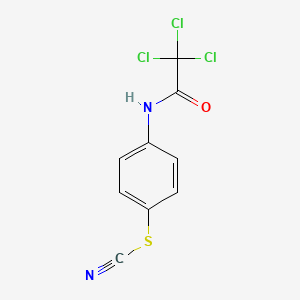
![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
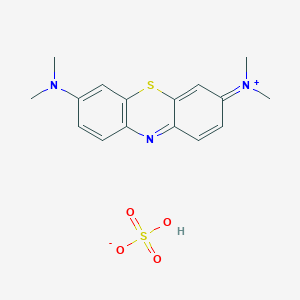
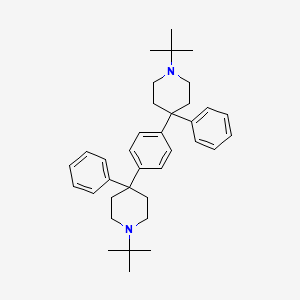
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
